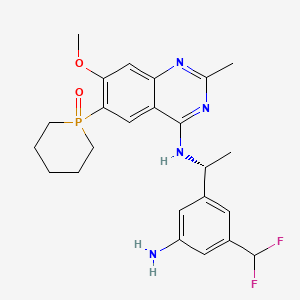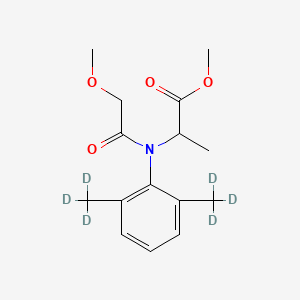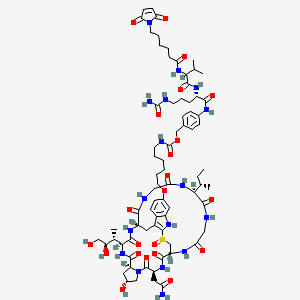
Sos1-IN-4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sos1-IN-4 is a novel inhibitor targeting the Son of Sevenless 1 (SOS1) protein, which is a guanine nucleotide exchange factor for RAS proteins. These proteins play a crucial role in signal transduction pathways, particularly in the activation of the RAS-MAPK pathway, which is implicated in various cancers .
Métodos De Preparación
The synthesis of Sos1-IN-4 involves several steps, starting with the preparation of key intermediates. The synthetic route typically includes the formation of a core structure followed by functional group modifications to achieve the desired inhibitor. Reaction conditions often involve the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity . Industrial production methods may involve scaling up these reactions using continuous flow techniques to enhance efficiency and reproducibility .
Análisis De Reacciones Químicas
Sos1-IN-4 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.
Reduction: This reaction can be used to reduce specific functional groups, affecting the compound’s stability and reactivity.
Substitution: Common reagents for substitution reactions include halogens and alkyl groups, which can be introduced under controlled conditions to modify the compound’s properties
Aplicaciones Científicas De Investigación
Sos1-IN-4 has significant applications in scientific research, particularly in the fields of:
Chemistry: Used as a tool to study the RAS-MAPK pathway and its role in signal transduction.
Biology: Helps in understanding the molecular mechanisms of RAS activation and its implications in cell growth and differentiation.
Industry: May be used in the development of new cancer therapies and in drug discovery processes.
Mecanismo De Acción
Sos1-IN-4 inhibits the SOS1 protein by preventing the exchange of GDP for GTP on RAS proteins, thereby blocking the activation of the RAS-MAPK pathway. This inhibition leads to decreased cell proliferation and survival in cancer cells harboring RAS mutations . The molecular targets include the SOS1 protein and downstream effectors in the MAP kinase signaling pathway .
Comparación Con Compuestos Similares
Sos1-IN-4 is compared with other SOS1 inhibitors such as BI-3406 and BI-1701963. These compounds also target the SOS1 protein but may differ in their binding affinities, selectivity, and pharmacokinetic properties . This compound is unique in its specific binding pocket and inhibitory activity, making it a promising candidate for further development .
Similar Compounds
Propiedades
Fórmula molecular |
C24H29F2N4O2P |
|---|---|
Peso molecular |
474.5 g/mol |
Nombre IUPAC |
N-[(1R)-1-[3-amino-5-(difluoromethyl)phenyl]ethyl]-7-methoxy-2-methyl-6-(1-oxo-1λ5-phosphinan-1-yl)quinazolin-4-amine |
InChI |
InChI=1S/C24H29F2N4O2P/c1-14(16-9-17(23(25)26)11-18(27)10-16)28-24-19-12-22(33(31)7-5-4-6-8-33)21(32-3)13-20(19)29-15(2)30-24/h9-14,23H,4-8,27H2,1-3H3,(H,28,29,30)/t14-/m1/s1 |
Clave InChI |
AYUPAZPTYFGDHL-CQSZACIVSA-N |
SMILES isomérico |
CC1=NC2=CC(=C(C=C2C(=N1)N[C@H](C)C3=CC(=CC(=C3)N)C(F)F)P4(=O)CCCCC4)OC |
SMILES canónico |
CC1=NC2=CC(=C(C=C2C(=N1)NC(C)C3=CC(=CC(=C3)N)C(F)F)P4(=O)CCCCC4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[(2S)-2-cyclohexyl-2-[[(2S)-2-(propanoylamino)-3-(6-propan-2-yl-1,3-benzothiazol-2-yl)propanoyl]amino]ethyl]-2-[(dimethylamino)methyl]prop-2-enamide](/img/structure/B12425293.png)






![3-[(E)-(5-nitrofuran-2-yl)methylideneamino]-5-[(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)methyl]-1,3-oxazolidin-2-one](/img/structure/B12425312.png)



